molecular formula C13H15NO3 B7894181 1-Ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid

1-Ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid

Cat. No.: B7894181
M. Wt: 233.26 g/mol
InChI Key: ZVWAUVOJMXWTPF-UHFFFAOYSA-N
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Description

1-Ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid is an organic compound that belongs to the pyrrolidine family. This compound features a five-membered pyrrolidine ring, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The presence of both a carboxylic acid and a ketone group in its structure makes it a compound of interest for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with phenylhydrazine followed by cyclization can yield the desired pyrrolidine derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-Ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

1-Ethyl-5-oxo-2-phenyl-pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-14-11(15)8-10(13(16)17)12(14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWAUVOJMXWTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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